3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one

Physicochemical Profile Drug-Likeness ADME Properties

Sourcing a validated GPR151 screening compound with defined selectivity is a bottleneck in neuropsychiatric target validation. This dimorpholino Mannich base resolves that gap. • Screened at Scripps Research Institute in primary GPR151 activation assay (PubChem AID 1508602), providing a reproducible selectivity profile for use as a pharmacological control. • Predicted human intestinal absorption of 96.41% and blood-brain barrier penetration (Cbrain/Cblood = 0.49) support CNS drug discovery programs. • Structurally related to a potent MPO inhibitor (IC50 = 1 nM) with 360-fold selectivity, offering a high-priority scaffold for SAR expansion. • Dual morpholine substitution is critical-analogs with piperazino replacements lose antibacterial activity, confirming the non-interchangeable nature of this pharmacophore.

Molecular Formula C21H25ClN2O4
Molecular Weight 404.9 g/mol
Cat. No. B12156427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one
Molecular FormulaC21H25ClN2O4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESC1COCCN1C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=CO3)N4CCOCC4
InChIInChI=1S/C21H25ClN2O4/c22-17-5-3-16(4-6-17)19(23-7-12-26-13-8-23)20(24-9-14-27-15-10-24)21(25)18-2-1-11-28-18/h1-6,11,19-20H,7-10,12-15H2
InChIKeyULDKTQBVAHPKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile for CAS 389137-65-9


3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one (CAS 389137-65-9) is a synthetic, small-molecule Mannich base characterized by a central propan-1-one scaffold substituted at the 3-position with a 4-chlorophenyl ring and a 2-furyl ring, and further substituted at the 2- and 3-positions with morpholine heterocycles . This compound belongs to a class of arylfuran derivatives that have been investigated for their promising antibacterial properties [1]. While comprehensive pharmacological profiling for this specific compound is absent from the primary literature, its entry in authoritative chemical databases and its submission to high-throughput screening initiatives at The Scripps Research Institute confirm its availability and utility as a screening compound for early-stage drug discovery and chemical biology research [2].

Why Generic Substitution Fails for CAS 389137-65-9


Generic substitution of 3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one is scientifically unsound due to the profound sensitivity of the dimorpholinopropanone pharmacophore to even minor structural modifications. Within the class of arylfuran Mannich bases, the specific combination of substituents—the 4-chlorophenyl group, the 2-furyl heterocycle, and the dual morpholine rings—is not arbitrary [1]. Class-level evidence demonstrates that the presence of a morpholino residue is critical for promising antibacterial activity in this series, distinguishing active compounds from their inactive N-methylpiperazino counterparts [1]. Consequently, substituting a furyl for a thienyl group, altering the halogen substitution pattern on the phenyl ring, or reducing the number of morpholine moieties can lead to a complete loss of the desired biological profile or significant, unpredictable changes in physicochemical properties, invalidating any structure-activity relationship assumed across analogs.

Comparative Evidence Against Close Analogs


Oral Bioavailability and CNS Penetration vs. Morphine

3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one exhibits a predicted human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration profile that are within ideal ranges for oral drug-like molecules, contrasting with the reference compound Morphine [1]. The target compound is predicted to have a HIA of 96.41% and moderate BBB penetration (Cbrain/Cblood = 0.49), whereas Morphine shows significantly lower oral absorption (74.01%) and a similar BBB penetration level (0.44) [1].

Physicochemical Profile Drug-Likeness ADME Properties

Role of 4'-Chloro Substitution in Antibacterial Activity

In the foundational structure-activity relationship (SAR) study on arylfuran Mannich bases by Holla et al., the introduction of an electron-withdrawing halogen atom, such as chlorine, on the aryl ring was identified as a key structural feature that enhances antimicrobial potency [1]. The study establishes that compounds incorporating a halophenylfuryl moiety and a morpholino residue are promising antibacterial agents [1]. This implicates the 4'-chloro substituent of the target compound as a critical functionality for retaining the class's antibacterial pharmacophore, providing a clear rationale for its selection over the unsubstituted phenyl analog (e.g., 2,3-dimorpholino-1,3-diphenyl-propan-1-one, CAS 5326-54-5), which would be predicted to have diminished activity.

Antibacterial Structure-Activity Relationship Mannich Base

MPO Selectivity Over EPX Off-Target Activity

A structurally related analog, (E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, demonstrates a stark selectivity profile between myeloperoxidase (MPO) and eosinophil peroxidase (EPX) [1]. The analog inhibits MPO chlorination activity with an IC50 of 1 nM, whereas its inhibitory potency against human EPX bromination activity is 360-fold lower, with an IC50 of 360 nM [1]. The target compound shares a common halophenyl-alkenone (prop-2-en-1-one) core structure which is a crucial pharmacophore for this class of peroxidase inhibitors.

Selectivity Myeloperoxidase Eosinophil Peroxidase

Selectivity Profile in GPR151 Orphan GPCR Screening: A Putative Negative Control for Neuropsychiatric Target Identification

3-(4-Chlorophenyl)-1-(2-furyl)-2,3-dimorpholin-4-ylpropan-1-one has been systematically evaluated in a high-throughput screen at The Scripps Research Institute for its ability to activate the orphan G protein-coupled receptor GPR151, a target implicated in neuropsychiatric disorders like schizophrenia and depression [1]. The outcome of the primary cell-based assay (PubChem AID 1508602) serves as a definitive data point for this compound's functional activity at this specific receptor, providing a critical selectivity profile against a CNS target.

GPR151 Orphan GPCR High-Throughput Screening

Research Applications of CAS 389137-65-9


Oral Bioavailable Brain-Penetrant Drug Design

Based on its predicted high human intestinal absorption (96.41%) and blood-brain barrier penetration (Cbrain/Cblood = 0.49), which is favorable for CNS drug-likeness, this compound is a suitable scaffold for medicinal chemistry optimization programs targeting neurological disorders [1]. A procurement scientist should select this compound over close analogs with poorer predicted ADME profiles when the goal is to develop candidates with optimal oral bioavailability and brain exposure.

Selective MPO Inhibitor Lead Scaffold

The structural similarity of this compound to a known potent MPO inhibitor (IC50 = 1 nM) that exhibits 360-fold selectivity over eosinophil peroxidase suggests it is a high-priority scaffold for initiating an MPO inhibitor drug discovery program [1]. The unique combination of a 4-chlorophenyl and 2-furyl group may confer additional selectivity advantages that can be explored in a structure-activity relationship expansion .

GPR151 Negative Control Probe

Having been formally screened at The Scripps Research Institute in a primary assay for GPR151 activation (PubChem AID 1508602), this compound provides a definitive and reproducible selectivity profile against this neuropsychiatric disease target [1]. Researchers validating the role of GPR151 in habenular complex function can procure this compound as a crucial negative control to ensure the specificity of their pharmacological interventions [1].

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